MS049 Dihydrochloride

Epigenetics Chemical Biology Target Validation

MS049 dihydrochloride is the preferred tool for unambiguous PRMT4/PRMT6 target validation. Unlike pan-inhibitors, it achieves >300-fold selectivity over PRMT1/3 and >30-fold over PRMT8, ensuring phenotypes are attributable to PRMT4/6 inhibition. Cell-active (cellular IC50 0.97 μM for H3R2me2a), non-toxic, and high aqueous solubility (56 mg/mL). Pair with matched inactive control MS049N for rigorous mechanism-of-action studies. Essential for ALS/FTD research.

Molecular Formula C15H25ClN2O
Molecular Weight 284.82 g/mol
CAS No. 2095432-59-8
Cat. No. B3026407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMS049 Dihydrochloride
CAS2095432-59-8
Molecular FormulaC15H25ClN2O
Molecular Weight284.82 g/mol
Structural Identifiers
SMILESCNCCN1CCC(CC1)OCC2=CC=CC=C2.Cl
InChIInChI=1S/C15H24N2O.ClH/c1-16-9-12-17-10-7-15(8-11-17)18-13-14-5-3-2-4-6-14;/h2-6,15-16H,7-13H2,1H3;1H
InChIKeyFJZNVFFTIKWXMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MS049 Dihydrochloride CAS 2095432-59-8: A Selective Chemical Probe for Dual PRMT4 and PRMT6 Inhibition


MS049 dihydrochloride (CAS 2095432-59-8; free base CAS 1502816-23-0) is a synthetic organic small molecule and an experimental chemical probe developed collaboratively by the Structural Genomics Consortium and the Icahn School of Medicine at Mount Sinai [1]. It functions as a potent, selective, and cell-active dual inhibitor of the Type I protein arginine methyltransferases PRMT4 (also known as CARM1) and PRMT6, with reported IC50 values of 34 nM and 43 nM, respectively, in cell-free biochemical assays [2]. As a validated member of the SGC Epigenetic Probes Collection, MS049 is an essential tool for dissecting the specific roles of PRMT4- and PRMT6-mediated asymmetric arginine dimethylation (ADMA) in epigenetic signaling, transcriptional regulation, and disease pathology, particularly where overlapping functions of these two enzymes are implicated [3]. Its defined selectivity profile and availability of a matched inactive control analog (MS049N) position it as a critical reagent for rigorous target validation studies [4].

Why MS049 Dihydrochloride Cannot Be Substituted by Pan-PRMT Inhibitors for PRMT4/6-Specific Research


Generic substitution of MS049 dihydrochloride with broader-spectrum Type I PRMT inhibitors, such as the pan-inhibitor MS023, fundamentally compromises experimental resolution in studies targeting PRMT4 and PRMT6 function. MS023 exhibits high potency across multiple Type I PRMTs including PRMT1 (IC50 = 30 nM), PRMT3 (IC50 = 119 nM), PRMT4 (IC50 = 83 nM), PRMT6 (IC50 = 4 nM), and PRMT8 (IC50 = 5 nM) [1]. In contrast, MS049 dihydrochloride achieves a focused dual inhibition profile: while maintaining comparable or superior potency against PRMT4 (34 nM) and PRMT6 (43 nM), it demonstrates markedly reduced activity against PRMT8 (>30-fold, IC50 = 1.6 μM) and displays >300-fold selectivity over PRMT1 (>130 nM) and PRMT3 (>220 nM) [2]. Furthermore, MS049 dihydrochloride exhibits no detectable inhibition of Type II or Type III PRMTs, nor any activity against a broad panel of other methyltransferases and non-epigenetic targets at high concentrations (up to 50 μM) [3]. This pronounced selectivity gap is critical for attributing observed cellular phenotypes specifically to PRMT4 and/or PRMT6 inhibition, whereas the pleiotropic target engagement of pan-inhibitors introduces confounding variables that obscure mechanism-of-action studies and reduce confidence in target validation efforts [4].

MS049 Dihydrochloride Quantitative Evidence Guide: Head-to-Head Selectivity and Cellular Activity Comparisons


MS049 Dihydrochloride vs. MS023: Isoform Selectivity Comparison for PRMT4 and PRMT6 Research

MS049 dihydrochloride demonstrates a differentiated selectivity profile compared to the pan-Type I PRMT inhibitor MS023. While MS023 exhibits broad potency across five Type I PRMT isoforms, MS049 dihydrochloride achieves focused dual inhibition of PRMT4 and PRMT6 with substantially reduced activity against PRMT1, PRMT3, and PRMT8. This differential selectivity is critical for experiments requiring isoform-specific attribution of functional effects [1]. MS049 dihydrochloride inhibits PRMT4 with an IC50 of 34 ± 10 nM and PRMT6 with an IC50 of 43 ± 7 nM, whereas MS023 inhibits PRMT4 with an IC50 of 83 ± 10 nM and PRMT6 with an IC50 of 4 ± 0.5 nM. However, MS023 also potently inhibits PRMT1 (IC50 = 30 ± 9 nM) and PRMT8 (IC50 = 5 ± 0.1 nM), isoforms against which MS049 dihydrochloride is >300-fold (PRMT1 IC50 > 130 nM) and >30-fold (PRMT8 IC50 = 1.6 μM) less active, respectively [2].

Epigenetics Chemical Biology Target Validation

MS049 Dihydrochloride vs. Inactive Control MS049N: Cellular Target Engagement Validation in HEK293 Cells

The cellular activity of MS049 dihydrochloride is validated by its ability to reduce specific PRMT4- and PRMT6-catalyzed methylation marks in HEK293 cells, with effects matched by genetic inactivation. MS049 dihydrochloride reduces the H3R2me2a mark with a cellular IC50 of 0.97 ± 0.05 μM and reduces Med12-Rme2a asymmetric dimethylation with a cellular IC50 of 1.4 ± 0.1 μM [1]. Critically, the inactive control analog MS049N, which differs structurally but lacks inhibitory activity, does not reduce these methylation marks, confirming that the observed cellular effects are on-target and not due to off-target interactions or cytotoxicity. Furthermore, the effect of an 8 μM MS049 treatment was shown to match that of a catalytically inactive PRMT4 mutant, providing genetic validation of the pharmacologic effect . Importantly, MS049 dihydrochloride is not toxic to HEK293 cells and does not affect their growth at concentrations up to 50 μM over 96 hours, confirming the cellular phenotype results from specific target inhibition rather than general cytotoxicity [2].

Cellular Assay Target Engagement Epigenetic Markers

MS049 Dihydrochloride vs. Type II PRMT Inhibitor GSK591: Functional Divergence in Neurodegeneration Model

In a motor neuron toxicity model using NSC-34 cells challenged with toxic dipeptide repeat proteins (GR15 and PR15), MS049 dihydrochloride demonstrates functional rescue effects that are distinct from Type II PRMT inhibitors. MS049 dihydrochloride (as a Type I PRMT inhibitor) abrogated toxicity and reduced lactate dehydrogenase (LDH) release, a marker of cell death, following both GR15 and PR15 challenge. In contrast, the Type II PRMT inhibitor GSK591 (which targets PRMT5) failed to rescue metabolic activity or reduce LDH release under the same challenge conditions, with the 200 μM dose of GSK591 actually decreasing metabolic activity beyond the effect observed with 3 μM GR15 challenge alone [1]. This functional divergence establishes that Type I PRMT activity (specifically asymmetric dimethylation catalyzed by PRMT4 and PRMT6) is pathologically relevant in this neurodegeneration model, whereas Type II PRMT activity (symmetric dimethylation by PRMT5) is not, and may be protective [2].

Neurodegeneration Type I PRMT Cellular Toxicity

MS049 Dihydrochloride Salt Form Selection: Aqueous Solubility Advantage for Cell-Based Assays

The dihydrochloride salt form of MS049 (CAS 2095432-59-8) offers practical advantages for cell-based experimental workflows compared to the free base form (CAS 1502816-23-0) and other salt variants such as the oxalate salt. MS049 dihydrochloride exhibits high aqueous solubility, dissolving at 56 mg/mL (174.29 mM) in water and 56 mg/mL (174.29 mM) in DMSO [1]. In contrast, the free base is only sparingly soluble in aqueous buffers (PBS pH 7.2: 1-10 mg/mL), requiring DMSO stock preparation and limiting direct aqueous formulation for cellular treatments . The oxalate salt (IC50 values: 44 nM for PRMT4, 63 nM for PRMT6) shows slightly reduced potency compared to the dihydrochloride form and carries a different molecular weight (338.4 g/mol) and counterion, which may affect cellular permeability and require adjusted dosing calculations . The water-soluble dihydrochloride form is recommended for reconstitution in aqueous buffers at a stock concentration of 10 mM, facilitating consistent and reproducible dosing in cell culture media without precipitation artifacts [2].

Salt Form Solubility Formulation

MS049 Dihydrochloride vs. Structurally Related Ethylenediamine Analogs: SAR-Optimized Dual PRMT4/PRMT6 Potency

MS049 dihydrochloride represents the optimized lead compound from a systematic structure-activity relationship (SAR) campaign exploring ethylenediamine scaffold modifications. Among a series of synthesized analogs (compounds 11-23), MS049 (designated compound 17) achieved the most balanced and potent dual inhibition of PRMT4 and PRMT6. Compared to earlier lead compounds in the series, MS049 dihydrochloride (IC50: PRMT4 = 34 ± 10 nM, PRMT6 = 43 ± 7 nM) demonstrates >180-fold improvement in PRMT4 potency relative to compound 11 (PRMT4 IC50 = 6,250 ± 280 nM) and >200-fold improvement in PRMT6 potency relative to the same starting compound [1]. Compared to compound 18 (PRMT4 IC50 = 98 ± 13 nM, PRMT6 IC50 = 92 ± 11 nM) and compound 19 (PRMT4 IC50 = 103 ± 7 nM, PRMT6 IC50 = 116 ± 24 nM), MS049 dihydrochloride exhibits approximately 2- to 3-fold greater potency against both targets [2]. The SAR data demonstrate that modifications to the linker region and hydrophobic tail of the ethylenediamine scaffold were critical for achieving the dual inhibition profile with nanomolar potency while maintaining selectivity against off-target PRMTs [3].

SAR Lead Optimization Medicinal Chemistry

MS049 Dihydrochloride Broad Epigenetic Selectivity: Minimal Off-Target Activity Across Methyltransferase and Reader Protein Panel

MS049 dihydrochloride demonstrates a clean selectivity profile against a broad panel of epigenetic and non-epigenetic targets, a critical attribute for a high-quality chemical probe. At a concentration of 50 μM (approximately 1,000-fold above its PRMT4/PRMT6 IC50), MS049 dihydrochloride does not inhibit any other methyltransferases tested. At 10 μM, it shows no inhibition of demethylases. Using differential scanning fluorimetry (DSF) at 200 μM, MS049 dihydrochloride displays no appreciable binding to any methyllysine or methylarginine reader proteins [1]. Furthermore, MS049 dihydrochloride shows no inhibition against Type II PRMTs (including PRMT5 and PRMT7) or Type III PRMTs . This comprehensive selectivity profile, established by the SGC chemical probe program, ensures that biological effects observed following MS049 dihydrochloride treatment can be confidently attributed to inhibition of PRMT4 and/or PRMT6, rather than to engagement of secondary targets within the broader epigenetic regulatory network [2]. In contrast, many early-generation PRMT inhibitors exhibit broader activity across multiple enzyme families, complicating mechanistic interpretation [3].

Selectivity Profiling Off-Target Chemical Probe

MS049 Dihydrochloride: Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


Target Validation Studies Requiring Isoform-Specific Attribution of PRMT4 and PRMT6 Functions

MS049 dihydrochloride is the preferred reagent for academic and pharmaceutical researchers conducting target validation experiments where distinguishing the biological contributions of PRMT4 and PRMT6 from those of other Type I PRMTs (particularly PRMT1 and PRMT8) is essential. As established in Section 3, MS049 dihydrochloride exhibits >300-fold selectivity over PRMT1/3 and >30-fold selectivity over PRMT8, whereas pan-inhibitors like MS023 potently inhibit these off-target isoforms. This selectivity gap ensures that phenotypes observed following MS049 dihydrochloride treatment can be confidently attributed to PRMT4 and/or PRMT6 inhibition, supporting rigorous target deconvolution and reducing false-positive conclusions in gene expression, chromatin modification, and cell signaling studies. Researchers should pair MS049 dihydrochloride with the matched inactive control MS049N, available from the SGC, to control for off-target effects and confirm on-target mechanism of action [1][2].

Cellular Studies of PRMT4- and PRMT6-Mediated Histone and Non-Histone Methylation Dynamics

For cell-based investigations into the dynamics of asymmetric arginine dimethylation (ADMA) catalyzed by PRMT4 and PRMT6, MS049 dihydrochloride is the optimal tool based on its validated cellular target engagement. As detailed in Section 3, MS049 dihydrochloride reduces the H3R2me2a histone mark with a cellular IC50 of 0.97 μM and reduces Med12-Rme2a non-histone substrate methylation with a cellular IC50 of 1.4 μM in HEK293 cells. The dihydrochloride salt form's high aqueous solubility (56 mg/mL) enables direct preparation of aqueous stocks, minimizing DMSO vehicle artifacts in sensitive cell-based readouts. Furthermore, the compound's established non-toxicity profile (no effect on cell growth at concentrations up to 50 μM over 96 hours) ensures that changes in methylation marks reflect specific pharmacologic inhibition rather than general cellular stress or cytotoxicity [1][3]. Researchers should apply MS049 dihydrochloride at concentrations between 1-10 μM for short-term (20-hour) histone methylation analyses and up to 100 μM for longer-term (72-hour) non-histone substrate studies [4].

Neurodegenerative Disease Research Focusing on C9orf72-ALS/FTD Dipeptide Repeat Toxicity

MS049 dihydrochloride is a critical reagent for research groups investigating the role of arginine methylation in C9orf72-associated amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD). As demonstrated in Section 3 through direct comparative data, MS049 dihydrochloride (a Type I PRMT inhibitor) provides functional rescue of motor neuron toxicity induced by arginine-rich dipeptide repeat proteins (GR15 and PR15), whereas the Type II PRMT inhibitor GSK591 (targeting PRMT5) fails to rescue and exhibits additional toxicity at high concentrations. This evidence establishes that Type I PRMT activity, specifically the asymmetric dimethylation catalyzed by PRMT4 and PRMT6, is pathologically relevant in this neurodegeneration model. Researchers conducting mechanistic studies in NSC-34 motor neuron cells or related models should select MS049 dihydrochloride over Type II PRMT inhibitors to interrogate the role of asymmetric arginine methylation in dipeptide repeat toxicity pathways [5].

Medicinal Chemistry and Chemical Probe Development: SAR and Lead Optimization Reference

For medicinal chemistry teams engaged in PRMT inhibitor development, MS049 dihydrochloride serves as a benchmark reference compound and validated starting point for SAR exploration. As documented in Section 3, MS049 (compound 17) represents the fully optimized lead from a systematic ethylenediamine scaffold optimization campaign, achieving >180-fold improvement in PRMT4 potency and >200-fold improvement in PRMT6 potency over early leads. Its well-characterized biochemical IC50 values (PRMT4: 34 ± 10 nM; PRMT6: 43 ± 7 nM), established in triplicate with standard deviations reported, provide reliable reference data for comparing new chemical entities. The compound's co-crystal structural data, available through SGC resources, enables structure-based drug design efforts. Furthermore, the availability of MS049 as a validated SGC chemical probe ensures that medicinal chemistry teams are working with a thoroughly characterized and reproducible standard, facilitating cross-study comparisons and reducing experimental variability in compound profiling assays [1][6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for MS049 Dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.